![molecular formula C11H19ClN2O4S3 B1677239 4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride CAS No. 126453-94-9](/img/structure/B1677239.png)
4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for MK 0927 are not extensively documented. it is known that the compound can be synthesized through a series of chemical reactions involving the appropriate starting materials and reagents .
Chemical Reactions Analysis
MK 0927 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Carbonic Anhydrase Inhibition
One of the primary applications of this compound is as a carbonic anhydrase inhibitor . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing crucial roles in physiological processes such as respiration and acid-base balance. The compound has shown potent inhibitory activity against carbonic anhydrase in various studies.
- Mechanism of Action : The inhibition occurs through competitive binding to the active site of the enzyme, effectively reducing its activity and influencing physiological outcomes such as intraocular pressure in glaucoma treatments .
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit antitumor properties . Research has focused on its efficacy against various cancer cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).
- Case Study Findings : In vitro tests demonstrated that certain derivatives showed significant cytotoxic effects with IC50 values in the low micromolar range, indicating their potential as anticancer agents . The structure-activity relationship (SAR) studies suggest that modifications to the thienothiopyran core can enhance antitumor efficacy.
Synthesis and Structural Modifications
The synthesis of 4-(isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride involves several chemical reactions including sulfonation and amination processes.
- Synthetic Pathways : Various synthetic routes have been documented, which include protecting group strategies to facilitate selective reactions. These methods are crucial for producing derivatives with enhanced biological activities .
Potential for Neurological Applications
There is emerging interest in the neurological applications of this compound due to its ability to modulate neurotransmitter systems.
- Neuropharmacological Studies : Preliminary research suggests that it may influence pathways related to neuroprotection and cognitive enhancement, although detailed mechanisms remain under investigation.
Comparative Efficacy with Other Compounds
A comparative analysis of this compound with other known sulfonamide derivatives shows it possesses superior selectivity and potency against specific targets.
Mechanism of Action
The mechanism of action of MK 0927 involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.
Comparison with Similar Compounds
MK 0927 can be compared with other similar compounds, such as sezolamide hydrochloride and carbonic anhydrase inhibitors . These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and effects . MK 0927 is unique in its potential bioactive properties and its wide range of scientific research applications .
Biological Activity
4-(Isobutylamino)-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride, commonly referred to as MK-927 or Sezolamide, is a compound that has garnered attention for its biological activity, particularly as a potent carbonic anhydrase inhibitor. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The primary mechanism of action of MK-927 involves the inhibition of carbonic anhydrase (CA), an enzyme that catalyzes the reversible reaction between carbon dioxide and water to form bicarbonate and protons. By inhibiting this enzyme, MK-927 effectively reduces intraocular pressure (IOP), making it a candidate for treating glaucoma and other conditions associated with elevated IOP. The compound's selectivity for different isoforms of carbonic anhydrase also plays a crucial role in its therapeutic efficacy .
Pharmacokinetics
Research indicates that MK-927 exhibits stereoselective pharmacokinetics. The two enantiomers of the drug demonstrate significant differences in their elimination kinetics. Specifically, the (R)(-)-enantiomer is cleared from the bloodstream approximately 40 times faster than the (S)(+)-enantiomer at lower doses. This stereoselectivity is attributed to factors such as binding affinity to erythrocytes and varying interactions with carbonic anhydrase .
Efficacy in Clinical Studies
Case Studies:
- Glaucoma Treatment : In clinical trials, MK-927 has shown efficacy in lowering IOP in patients with glaucoma. The compound was administered topically, demonstrating a significant reduction in IOP compared to baseline measurements.
- Surgical Applications : Additional studies have explored the use of MK-927 as an adjunct therapy during surgical procedures aimed at reducing IOP.
Comparative Biological Activity
To better understand the biological activity of MK-927, a comparative analysis with other carbonic anhydrase inhibitors was conducted. The following table summarizes key findings:
Compound Name | Mechanism of Action | IOP Reduction (%) | Administration Route |
---|---|---|---|
MK-927 (Sezolamide) | Carbonic anhydrase inhibition | 30-40% | Topical |
Acetazolamide | Carbonic anhydrase inhibition | 25-35% | Oral |
Dorzolamide | Carbonic anhydrase inhibition | 20-30% | Topical |
Safety and Side Effects
While MK-927 shows promise as a therapeutic agent, potential side effects must be considered. Common adverse effects reported include:
- Local irritation at the site of application
- Altered taste sensation
- Dizziness or lightheadedness
Monitoring for these side effects is crucial during clinical administration.
Properties
CAS No. |
126453-94-9 |
---|---|
Molecular Formula |
C11H19ClN2O4S3 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O4S3.ClH/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17;/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17);1H |
InChI Key |
VYZDSLFBCSLIEA-UHFFFAOYSA-N |
SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |
Canonical SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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